molecular formula C19H16ClN3O3 B1196863 5-[(2-Chlorophenyl)methylamino]-2-(3,4-dimethoxyphenyl)-4-oxazolecarbonitrile

5-[(2-Chlorophenyl)methylamino]-2-(3,4-dimethoxyphenyl)-4-oxazolecarbonitrile

Cat. No. B1196863
M. Wt: 369.8 g/mol
InChI Key: YSMQLDBKVHIHFD-UHFFFAOYSA-N
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Description

5-[(2-chlorophenyl)methylamino]-2-(3,4-dimethoxyphenyl)-4-oxazolecarbonitrile is a member of 1,3-oxazoles.

Scientific Research Applications

Chemical Reactions and Derivatives

  • Bamberger Fission and Reclosure : Research on imidazole derivatives, related to the chemical structure of interest, has shown that these compounds undergo Bamberger fission and reclosure, leading to various derivatives including oxo derivatives and ring-opened products (Itaya et al., 1997).

  • Synthesis of Heterocyclic Derivatives : Studies on 1,2,4-triazole derivatives have synthesized and evaluated various derivatives, indicating a broader applicability in creating diverse chemical structures (Bektaş et al., 2007).

  • Pharmacological Applications : Certain triazole derivatives have shown potential as novel antiasthmatic agents, suggesting the relevance of similar compounds in medical research (Naito et al., 1996).

  • Synthesis of Fused Heterobicyclic Systems : Research on synthesizing fused heterobicyclic systems containing triazolo/triazinopyridinone moieties reveals the potential of such compounds in biological applications (Abdel-Monem, 2004).

Chemical Properties and Interactions

  • Study of Cyano-Cyano and Chloro-Cyano Interactions : Investigations into the crystal packing of imidazole derivatives demonstrate different weak intermolecular interactions, which can be crucial for understanding the chemical behavior of similar compounds (Kubicki, 2004).

  • Spectroscopic Characterization and Computational Studies : DFT and TD-DFT/PCM calculations have been used for the spectroscopic characterization of similar compounds, providing insights into their molecular structure and potential applications (Wazzan et al., 2016).

Potential Applications in Antimicrobial and Antioxidant Activities

  • Antimicrobial Activities : Some newly synthesized compounds, including triazole derivatives, have exhibited antimicrobial activities, suggesting the possibility of similar applications for the chemical structure (Bekircan et al., 2008).

  • Antioxidant Properties : The study of certain triazole derivatives for their antioxidant properties opens up avenues for researching similar compounds in this area (Al-Wahaibi et al., 2021).

Synthesis and Characterization for Diverse Applications

  • Synthesis of Schiff Base and Fused Heterocyclic Compounds : The synthesis of Schiff base and fused heterocyclic compounds, including those with oxirane-2,3-dicarbonitriles, highlights the chemical versatility and potential for diverse applications of similar structures (Rizk et al., 2019).

properties

Product Name

5-[(2-Chlorophenyl)methylamino]-2-(3,4-dimethoxyphenyl)-4-oxazolecarbonitrile

Molecular Formula

C19H16ClN3O3

Molecular Weight

369.8 g/mol

IUPAC Name

5-[(2-chlorophenyl)methylamino]-2-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H16ClN3O3/c1-24-16-8-7-12(9-17(16)25-2)18-23-15(10-21)19(26-18)22-11-13-5-3-4-6-14(13)20/h3-9,22H,11H2,1-2H3

InChI Key

YSMQLDBKVHIHFD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC=C3Cl)C#N)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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